Strategic Sourcing and Synthetic Access: (1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane
Strategic Sourcing and Synthetic Access: (1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane
[1]
Executive Summary: The Rigid Pharmacophore
The (1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane scaffold represents a high-value "chiral switch" in modern drug discovery. As a conformationally locked bioisostere of piperazine, the [2.2.1] bicyclic system reduces the entropic penalty of binding, often resulting in significant potency gains (10–100x) and improved selectivity profiles for kinase and GPCR targets.
However, unlike its (1S,4S) enantiomer (derived from the abundant trans-4-hydroxy-L-proline), the (1R,4R) isomer is frequently subject to supply chain volatility. This guide provides a robust strategy for securing this building block, arguing that in-house derivatization of the N-Boc precursor is the most reliable path for time-critical programs.
Commercial Landscape & Sourcing Strategy
The "Buy vs. Build" Reality
Direct commercial availability of the N-ethyl free base is often listed as "Inquire" or "Make-on-Demand" by major aggregators. Relying on these listings can introduce 4–8 week lead times.
The Pro-Active Strategy: Purchase the commercially stable (1R,4R)-N-Boc precursor and perform a single-step ethylation. This ensures stereochemical integrity and reduces timeline risk.
Key CAS Registry Numbers
Use these identifiers to validate supplier inventories. Note the distinction between the target enantiomer (1R,4R) and the common (1S,4S) isomer.[1][2]
| Compound Description | Stereochemistry | CAS Number | Availability Status |
| Target Molecule (Ethyl) | (1R,4R) | 1073556-32-7 | Low / Custom |
| Target Salt (2HBr) | (1R,4R) | 1788036-26-9 | Low |
| Primary Precursor (N-Boc) | (1R,4R) | 134003-84-2 | High (Recommended) |
| Common Enantiomer (N-Boc) | (1S,4S) | 113451-59-5 | Very High |
| Methyl Analog (Reference) | (1R,4R) | 133097-95-7 | Medium |
Sourcing Decision Logic
The following workflow illustrates the optimal decision path for acquiring the target molecule.
Figure 1: Decision matrix prioritizing timeline security. The N-Boc precursor path is often faster than waiting for custom synthesis of the ethyl derivative.
Technical Deep Dive: Synthetic Access
If direct procurement is unavailable, the following protocol is the industry standard for generating the N-ethyl derivative.
Why Reductive Amination?
While direct alkylation with ethyl iodide (EtI) is possible, it is discouraged for this scaffold.
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Risk: The [2.2.1] bridgehead nitrogens are highly nucleophilic. Direct alkylation often leads to over-alkylation (quaternization), requiring difficult purification.
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Solution: Reductive amination using acetaldehyde and Sodium Triacetoxyborohydride (STAB) is self-limiting to the mono-ethyl product.
Detailed Protocol: Reductive Amination
Starting Material: (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 134003-84-2).[3]
Reagents:
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Acetaldehyde (1.2 equiv)
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Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
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Dichloromethane (DCM) (anhydrous)
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Acetic Acid (catalytic, optional)
Step-by-Step Methodology:
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Solution Prep: Dissolve 1.0 g (5.0 mmol) of the N-Boc precursor in 20 mL anhydrous DCM.
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Imine Formation: Add Acetaldehyde (0.34 mL, 6.0 mmol) at 0°C. Stir for 15 minutes. Note: If reaction is sluggish, add 1-2 drops of glacial acetic acid to catalyze imine formation.
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Reduction: Add STAB (1.6 g, 7.5 mmol) portion-wise over 10 minutes. Allow the mixture to warm to room temperature and stir for 4–12 hours.
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Quench: Quench with saturated aqueous NaHCO₃.
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Extraction: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.
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Deprotection (Optional): If the free diamine is required immediately, treat the crude N-Boc-N-Ethyl intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.
Reaction Pathway Diagram
Figure 2: Synthetic route from the commercially available N-Boc precursor to the target ethyl derivative.
Quality Control & Characterization
Validating the identity of [2.2.1] systems requires specific attention to stereochemistry and NMR signatures.
NMR Validation (Self-Validating System)
The [2.2.1] scaffold exhibits a characteristic "W-coupling" (long-range coupling) in ¹H NMR, which confirms the rigid bridged structure is intact.
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Bridgehead Protons: Look for broad singlets or multiplets at 3.5–4.5 ppm.
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Diastereotopic Bridge Protons: The CH₂ bridge (C7) will show distinct doublets with large geminal coupling (~10 Hz).
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Ethyl Group: Characteristic triplet (~1.0 ppm) and quartet (~2.5 ppm).
Stereochemical Purity
Since the (1S,4S) enantiomer is more common, accidental substitution is a risk.
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Method: Chiral HPLC or derivatization with Mosher's acid chloride.
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Specification: Ensure enantiomeric excess (ee) > 98% if used for biological assays, as the enantiomer often has significantly lower potency (e.g., 40x drop in Menin-MLL inhibition).
References
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Vertex Pharmaceuticals. (2023). Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction. National Institutes of Health. [Link] (Demonstrates the critical potency difference between 1R,4R and 1S,4S isomers).
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Chemical Reviews. (2023). Bicyclic Conformationally Restricted Diamines. ACS Publications. [Link] (Comprehensive review of the [2.2.1] scaffold synthesis and utility).
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PubChem. (2023). Compound Summary: (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane. [Link] (Analogous structure data for validation).
Sources
- 1. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 134003-84-2 Cas No. | (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | Apollo [store.apolloscientific.co.uk]
